molecular formula C32H34ClN3O6S B2717028 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-53-2

6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B2717028
CAS No.: 688061-53-2
M. Wt: 624.15
InChI Key: IAKVACGIQUMFIR-UHFFFAOYSA-N
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Description

6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, a dioxolo ring, and a thioether linkage, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced via a cyclization reaction involving a suitable diol and a carbonyl compound.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the quinazoline derivative with 3-chlorobenzylthiol under nucleophilic substitution conditions.

    Amide Bond Formation: The final step involves coupling the intermediate with 3,4-dimethoxyphenethylamine to form the hexanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Protein Binding: Its ability to bind to specific proteins can be exploited in studying protein-ligand interactions.

Medicine

    Drug Development: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in targeting specific diseases or conditions.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Polymer Production: Its incorporation into polymers can impart unique properties to the resulting materials.

Mechanism of Action

The mechanism of action of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: This compound shares structural similarities with other quinazoline derivatives, dioxolo compounds, and thioether-linked molecules.

Uniqueness

    Structural Complexity: The combination of a quinazoline core, dioxolo ring, and thioether linkage makes this compound unique compared to simpler analogs.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide (CAS Number: 688060-91-5) is a complex organic molecule with notable structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Structural Characteristics

The molecular formula of the compound is C30H30ClN3O5SC_{30}H_{30}ClN_{3}O_{5}S, with a molecular weight of approximately 580.1 g/mol. The structure includes:

  • A quinazoline core , known for its diverse biological activities.
  • A dioxole ring , which enhances reactivity and potential interactions with biological targets.
  • A sulfanyl group that may play a role in the compound's mechanism of action.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In a study evaluating various quinazoline compounds, it was found that modifications on the quinazoline core significantly affected cytotoxicity against cancer cell lines such as MCF-7 and HeLa. Specifically:

  • The compound demonstrated IC50 values indicating potent cytotoxic effects at concentrations as low as 10 μM against HeLa cells .
  • Structural variations, such as the introduction of the chlorophenyl group and sulfanyl moiety, were shown to enhance anticancer activity compared to other derivatives lacking these features .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinazoline derivatives are known for their broad-spectrum antimicrobial effects. In comparative studies:

  • Compounds with similar structural motifs have exhibited activity against various bacterial strains and fungi .
  • The presence of the dioxole and sulfanyl groups may contribute to increased membrane permeability and interaction with microbial enzymes.

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory activities. The specific compound has been noted for:

  • Inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
  • Potential interaction with cyclooxygenase (COX) pathways, which are critical in inflammation processes .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with related quinazoline derivatives is presented in Table 1.

Compound NameStructural FeaturesNotable Activities
Compound AQuinazoline coreAnticancer
Compound BQuinazoline + furanAntimicrobial
Target Compound Quinazoline + dioxole + sulfanylEnhanced anticancer and anti-inflammatory effects

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Anticancer Study : A derivative containing a similar quinazoline structure was tested against multiple cancer cell lines and showed significant inhibition of cell proliferation. The study concluded that electron-donating groups on the quinazoline ring improved activity against specific cancer types .
  • Antimicrobial Evaluation : A related quinazoline derivative was evaluated for its antimicrobial properties and demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance activity against pathogens .

Properties

IUPAC Name

6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN3O6S/c1-39-26-11-10-21(16-27(26)40-2)12-13-34-30(37)9-4-3-5-14-36-31(38)24-17-28-29(42-20-41-28)18-25(24)35-32(36)43-19-22-7-6-8-23(33)15-22/h6-8,10-11,15-18H,3-5,9,12-14,19-20H2,1-2H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKVACGIQUMFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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